

# Nb<sub>3</sub>Pt electronic band structure calculations

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## Compound of Interest

Compound Name: *Niobium--platinum (3/1)*

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An In-depth Technical Guide to the Electronic Band Structure of Nb<sub>3</sub>Pt

This technical guide provides a comprehensive overview of the electronic band structure of Niobium-Platinum (Nb<sub>3</sub>Pt), a member of the A15 class of intermetallic superconductors. The content is tailored for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental electronic properties of this material.

## Introduction

Niobium-platinum (Nb<sub>3</sub>Pt) is a binary intermetallic compound that crystallizes in the A15 cubic structure. This crystal structure is common to many technologically important superconductors. The electronic band structure, which describes the allowed energy levels of electrons within the crystal, is fundamental to understanding the material's physical properties, including its conductivity and superconducting behavior. A high density of states at the Fermi level is often correlated with superconductivity in this class of materials.

## Crystal and Electronic Structure

Nb<sub>3</sub>Pt possesses a cubic A15 crystal structure with the space group Pm-3n.<sup>[1]</sup> The arrangement of atoms in this structure gives rise to its unique electronic properties.

Table 1: Structural and Electronic Properties of Nb<sub>3</sub>Pt

Property	Value	Reference
Crystal Structure	Cubic, A15	<a href="#">[1]</a>
Space Group	Pm-3n	<a href="#">[1]</a>
Lattice Parameter (a)	5.20 Å	<a href="#">[2]</a>
Band Gap	0.00 eV (Metallic)	<a href="#">[1]</a>
Density of States at Fermi Level (N(E_F))	9.6 states/cell·eV	<a href="#">[2]</a>

First-principles calculations based on Density Functional Theory (DFT) reveal that Nb<sub>3</sub>Pt is metallic, with no band gap. The electronic states near the Fermi level are predominantly derived from the 4d orbitals of Niobium, which is a key factor in its electronic properties.[\[2\]](#) The Fermi surface of Nb<sub>3</sub>Pt is complex, featuring both hole-like and electron-like sheets.[\[2\]](#)

## Computational Methodology

The electronic band structure of Nb<sub>3</sub>Pt has been investigated using first-principles calculations, primarily within the framework of Density Functional Theory (DFT).

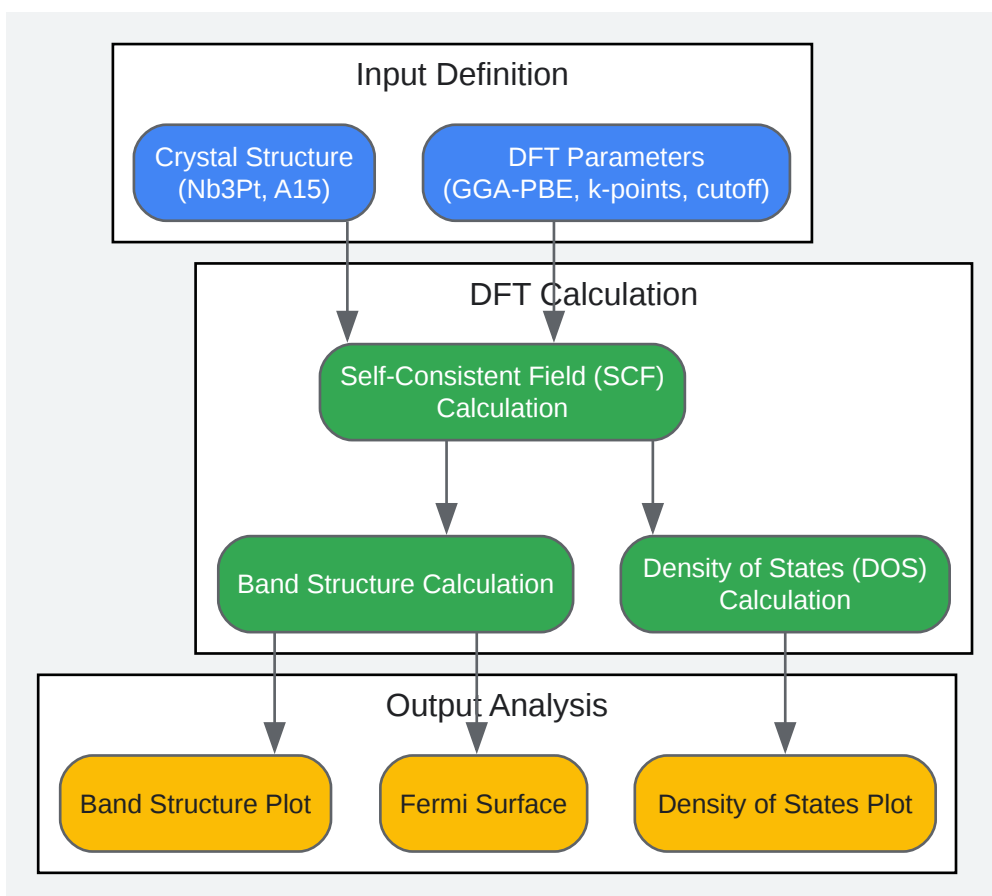
### Density Functional Theory (DFT) Calculations

A common computational approach for determining the electronic structure of Nb<sub>3</sub>Pt involves the use of software packages such as CASTEP. The methodology typically includes:

- **Exchange-Correlation Functional:** The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is frequently employed to describe the exchange and correlation effects between electrons.
- **Basis Set:** Ultrasoft pseudopotentials are used to represent the interaction between the core and valence electrons.
- **k-point Mesh:** A Monkhorst-Pack grid of sufficient density is used to sample the Brillouin zone, ensuring convergence of the total energy.

- **Energy Cutoff:** A plane-wave cutoff energy is chosen to ensure the convergence of the calculations.

The following diagram illustrates a typical workflow for calculating the electronic band structure of Nb<sub>3</sub>Pt using DFT.



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Computational workflow for DFT calculations of Nb<sub>3</sub>Pt.

## Electronic Band Structure and Density of States

The calculated band structure of Nb<sub>3</sub>Pt shows multiple bands crossing the Fermi level, confirming its metallic nature. The density of states (DOS) at the Fermi level is significant, a feature often associated with the potential for superconductivity in A15 compounds.

Table 2: Calculated Electronic Band Structure Features

Feature	Description	Reference
Bands at Fermi Level	Multiple bands cross the Fermi level, indicating metallic character.	[2]
Dominant Orbitals	The Nb 4d states provide the primary contribution to the DOS at the Fermi level.	[2]
Fermi Surface	Composed of both hole-like and electron-like sheets.	[2]

The high density of states originating from the Nb 4d orbitals is a crucial factor in the electronic properties of Nb<sub>3</sub>Pt and is linked to its superconducting nature.

## Experimental Protocols

While detailed experimental data for the electronic band structure of Nb<sub>3</sub>Pt is not as readily available as computational results, standard techniques for such investigations include Angle-Resolved Photoemission Spectroscopy (ARPES) and the de Haas-van Alphen (dHvA) effect.

### Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of materials. A typical ARPES experiment involves:

- **Sample Preparation:** A single crystal of Nb<sub>3</sub>Pt with a clean, atomically flat surface is prepared in an ultra-high vacuum (UHV) chamber.
- **Photon Source:** The sample is irradiated with monochromatic photons (typically in the UV or soft X-ray range) from a synchrotron or a laser source.
- **Photoelectron Detection:** The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.
- **Data Analysis:** The measured kinetic energy and emission angles are converted into binding energy and crystal momentum to map the electronic band dispersions.

## de Haas-van Alphen (dHvA) Effect

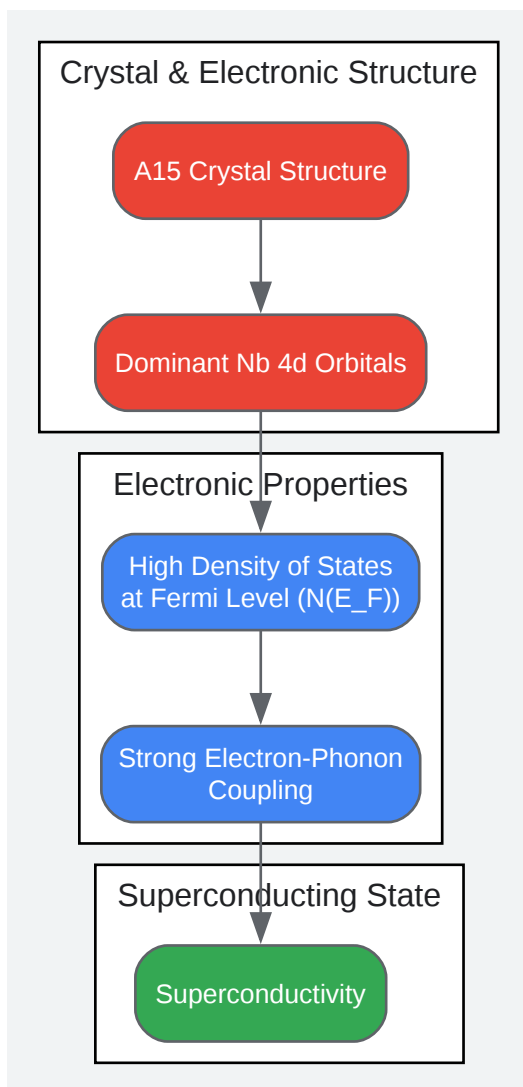
The dHvA effect is a quantum mechanical phenomenon that provides information about the Fermi surface of a metal. The experimental setup generally consists of:

- **High-Purity Single Crystal:** A high-quality single crystal of Nb<sub>3</sub>Pt is required.
- **Low Temperatures:** The experiment is performed at very low temperatures (typically below 4 K).
- **Strong Magnetic Field:** A strong, uniform, and typically swept magnetic field is applied to the sample.
- **Magnetization Measurement:** The oscillatory component of the sample's magnetization is measured as a function of the inverse magnetic field using sensitive techniques like a torque magnetometer or a SQUID.
- **Data Analysis:** The frequencies of the oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.

## Relationship between Electronic Structure and Superconductivity

In A15 superconductors like Nb<sub>3</sub>Pt, the superconducting properties are intimately linked to the electronic structure. A high density of states at the Fermi level,  $N(E_F)$ , can lead to a stronger electron-phonon coupling, which is the mechanism responsible for conventional superconductivity.

The following diagram illustrates this relationship.



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Relationship between electronic structure and superconductivity.

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## References

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